4-Fluoro-4-phenylazepane
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Overview
Description
4-Fluoro-4-phenylazepane is a chemical compound with the molecular formula C14H18FNO. It is a derivative of azepane, characterized by the presence of a fluorine atom and a phenyl group attached to the azepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4-phenylazepane typically involves the introduction of a fluorine atom into the azepane ring. One common method is the fluorination of 4-phenylazepane using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-4-phenylazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
4-Fluoro-4-phenylazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-4-phenylazepane involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
4-Phenylazepane: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluoro-4-phenylpiperidine: Similar structure but with a piperidine ring instead of an azepane ring.
Uniqueness: 4-Fluoro-4-phenylazepane is unique due to the presence of both a fluorine atom and a phenyl group on the azepane ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16FN |
---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
4-fluoro-4-phenylazepane |
InChI |
InChI=1S/C12H16FN/c13-12(7-4-9-14-10-8-12)11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2 |
InChI Key |
LEFPQFMXAHHIQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)(C2=CC=CC=C2)F |
Origin of Product |
United States |
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